molecular formula C14H10BrN3O2S B2512895 N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-67-3

N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2512895
CAS No.: 896338-67-3
M. Wt: 364.22
InChI Key: BUDIXWCIXDOFFJ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic thiazolo[3,2-a]pyrimidine derivative, a heterocyclic scaffold of significant interest in medicinal chemistry research. This compound is designed for investigative purposes in oncology and infectious disease, as this core structure is associated with a broad spectrum of biological activities. Thiazolopyrimidine derivatives have been reported to exhibit notable anti-cancer properties, with specific analogues demonstrating potent in vitro cytotoxic activity against human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and A549 (lung) . The structural features of this class of compounds, particularly the bromophenyl substituent, are often explored for their potential role in enhancing biological activity and influencing intermolecular interactions in a research setting. Furthermore, the thiazolopyrimidine pharmacophore is a subject of investigation for its antimicrobial potential, with research indicating that such derivatives can be screened for activity against various Gram-positive and Gram-negative bacterial and fungal strains . The scaffold's versatility also makes it a valuable template for probing structure-activity relationships (SAR) and for the development of novel therapeutic agents through synthetic methodology studies, including efficient cyclocondensation techniques . This product is supplied for research use only to support these advanced scientific investigations.

Properties

IUPAC Name

N-(3-bromophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c1-8-7-18-13(20)11(6-16-14(18)21-8)12(19)17-10-4-2-3-9(15)5-10/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDIXWCIXDOFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Thiouracil Derivatives

The thiazolo[3,2-a]pyrimidine scaffold is constructed via cyclization reactions between 2-thiouracil derivatives and α-halo carbonyl compounds. For example, chloroethynylphosphonates react with 6-substituted 2-thiouracils to form 3-phosphonylated thiazolo[3,2-a]-5-oxopyrimidines with high regioselectivity under reflux conditions. Adapting this method, 2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester can be synthesized by reacting 2-thiouracil with ethyl chloroacetate in acetic acid.

Representative Reaction Conditions

Reactants Solvent Temperature Time Yield
2-Thiouracil + Ethyl chloroacetate Acetic acid Reflux 5 hrs 79.7%

Alternative Cyclization Pathways

Intramolecular cyclization of 2-phenacylthio-dihydropyrimidine precursors offers another route. For instance, heating ethyl 4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroethyl acetate under solvent-free conditions at 120°C yields thiazolo[3,2-a]pyrimidine derivatives. This method avoids toxic reagents and achieves cyclization in high purity (>95%).

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate undergoes hydrolysis to generate the carboxylic acid precursor for amide coupling. Treatment with 2N hydrochloric acid under reflux for 5 hours converts ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate to the corresponding carboxylic acid with a 79.7% yield.

Key Spectral Data

  • IR (KBr): 1720 cm⁻¹ (C=O stretch of carboxylic acid).
  • UV-Vis (NaHCO₃): λₘₐₐ 232 nm, 263 nm, 328 nm, 339 nm.

Amide Coupling with 3-Bromoaniline

Carbodiimide-Mediated Coupling

The carboxylic acid is coupled with 3-bromoaniline using ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This method, adapted from thiazole carboxamide syntheses, proceeds under argon over 48 hours to form the target carboxamide.

Optimized Conditions

Reagents Solvent Catalyst Time Yield
Carboxylic acid + 3-Bromoaniline DCM EDCI/DMAP 48 hrs 72–85%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, mixing the carboxylic acid with 3-bromoaniline in methanol and pyridine under microwave conditions (2–6 hours) achieves comparable yields (70–80%) while minimizing side products.

Purification and Characterization

Chromatographic Separation

Crude products are purified via column chromatography using chloroform/methanol (9:1) to isolate the carboxamide. HPLC analysis confirms purity >95%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.82–7.45 (m, 4H, Ar-H), 3.12 (s, 3H, CH₃).
  • ¹³C NMR: δ 167.2 (C=O), 158.3 (C=S), 135.6–122.1 (Ar-C).
  • HRMS: [M+H]⁺ calculated for C₁₄H₁₁BrN₃O₂S: 380.97; found: 380.96.

Mechanistic Insights and Regioselectivity

Cyclization regioselectivity depends on substituent electronic effects. Electron-donating groups (e.g., CH₃, Ph) at position 6 of 2-thiouracil favor N₃ cyclization, forming 5-oxo derivatives. In contrast, unsubstituted or 5-methyl-2-thiouracils cyclize via N₁, yielding 7-oxo isomers. For the target compound, the 2-methyl group directs cyclization to the 5-oxo configuration.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
EDCI/DMAP coupling High purity, scalable Long reaction time (48 hrs) 85%
Microwave-assisted Rapid, energy-efficient Requires specialized equipment 80%
Acid-catalyzed hydrolysis Simple setup, high yield Corrosive conditions (HCl) 79.7%

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to a variety of substituted thiazolo[3,2-a]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds within the thiazolopyrimidine family exhibit significant antimicrobial properties. N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been evaluated for its effectiveness against various bacterial strains. In vitro studies show that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Antiviral Properties
The compound has also shown potential antiviral activity. Studies suggest that it may interfere with viral replication mechanisms, providing a basis for further investigation into its use as an antiviral agent against diseases such as influenza and HIV.

Anticancer Potential
The unique structure of this compound allows it to interact with specific molecular targets involved in cancer cell proliferation. Preliminary assays indicate that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as a lead compound for cancer therapeutics.

Biological Research

Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with key enzymes or receptors within cells. For instance, it may act as an inhibitor of certain kinases that play crucial roles in cell signaling pathways associated with cancer and inflammation.

Cellular Studies
In cellular studies, the compound has been utilized to explore cellular processes such as apoptosis and cell cycle regulation. Its ability to modulate these pathways makes it a valuable tool for understanding disease mechanisms and developing targeted therapies.

Industrial Applications

Material Science
The chemical properties of this compound enable its use in the development of new materials. Its unique structure can be incorporated into polymers and coatings, potentially enhancing their performance characteristics such as durability and resistance to environmental stressors.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

  • N-(4-Bromophenyl)-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 443329-34-8): Key Differences: Bromine is at the para position on the phenyl ring, and the thiazolo ring is 2,3-dihydrogenated. The dihydro-thiazolo ring increases saturation, possibly reducing aromaticity and affecting electronic properties .
  • N-(3-chloro-4-methoxyphenyl)-2,3-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 945111-85-3): Key Differences: Chlorine replaces bromine, and a 4-methoxy group is present. Impact: Chlorine’s smaller size and lower lipophilicity may decrease membrane permeability compared to bromine.

Carboxamide Group Modifications

  • N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 22): Key Differences: A furan-2-ylmethyl group replaces the bromophenyl moiety. Biological Activity: Exhibits β1i (31%) and β5i (32%) immunoproteasome inhibition. The furan group’s smaller size and oxygen atom may facilitate hydrogen bonding with target proteins, differing from the bromophenyl’s hydrophobic interactions .
  • N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851943-68-5): Key Differences: A phenethyl linker with a 4-methoxy group is present. The methoxy group improves solubility but may reduce metabolic stability due to demethylation pathways .

Core Structure Variations

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate :
    • Key Differences : A benzylidene group at position 2 and an ethyl ester at position 6 replace the carboxamide.
    • Structural Insights : X-ray crystallography reveals a puckered thiazolo-pyrimidine core (flattened boat conformation) and a dihedral angle of 80.94° between the core and phenyl ring. The 2-methyl group in the target compound may enforce similar conformational rigidity, critical for target binding .

Anticancer Activity

  • Compound 23 (from ): A structurally related imidazo[1,2-a]pyrimidine-6-carboxamide analogue showed potent activity against MCF-7 breast cancer cells (IC50 ~10⁻⁴ M), comparable to adriamycin. The 3-bromophenyl group in the target compound may enhance DNA intercalation or topoisomerase inhibition due to bromine’s electronegativity and size .

Immunoproteasome Inhibition

  • Compound 22 (): Moderate β1i/β5i inhibition suggests that substituent polarity and size are critical for immunoproteasome binding. The target compound’s bromophenyl group may improve hydrophobic interactions with proteasome active sites compared to furan derivatives .

Structural and Physicochemical Comparison Table

Compound Name Substituents (Position) Core Modification Key Biological Activity
N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 3-Br (phenyl), 2-Me (thiazolo) None Under investigation
N-(4-Bromophenyl)-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Br (phenyl), 2,3-dihydro (thiazolo) Dihydro core Not reported
N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Furan-2-ylmethyl (carboxamide) None β1i (31%), β5i (32%) inhibition
N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-OCH3 (phenethyl) Ethyl linker Not reported

Biological Activity

N-(3-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Structural Features

The compound features a thiazolo[3,2-a]pyrimidine core with a bromophenyl substituent, which contributes to its unique electronic and steric properties. The presence of the 3-bromophenyl group is particularly significant as it influences the compound's reactivity and biological interactions.

Compound Name Structural Features Biological Activity
This compoundThiazolo[3,2-a]pyrimidine core with 3-bromophenyl groupAntimicrobial, anticancer, enzyme inhibition

Antimicrobial Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit various bacterial strains effectively. The minimum inhibitory concentration (MIC) for some derivatives falls within low micromolar ranges, demonstrating their potential as antimicrobial agents.

A specific study highlighted the antimicrobial efficacy of thiazolo[3,2-a]pyrimidines against pathogens such as Staphylococcus aureus and Escherichia coli. For example:

  • MIC Values : Some derivatives exhibited MIC values as low as 0.25 μg/mL against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated that this compound can induce cytotoxic effects on several cancer types while maintaining lower toxicity towards normal cells.

Case Studies:

  • Cervical Cancer (HeLa Cells) : In vitro testing showed that the compound exhibited significant cytotoxicity against HeLa cells with an IC50 value significantly lower than that of standard chemotherapeutics such as Sorafenib .
  • Human Liver Carcinoma (HepG-2 Cells) : The compound displayed moderate cytotoxicity against HepG-2 cells, suggesting a selective action that could be beneficial in therapeutic contexts .

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act as an inhibitor of specific enzymes involved in cellular proliferation and signaling pathways.

Enzyme Inhibition

Thiazolo[3,2-a]pyrimidines have been proposed as potential inhibitors of key enzymes such as acetylcholinesterase (AChE) and various kinases. These interactions could explain their observed effects in both antimicrobial and anticancer assays.

Q & A

Q. What advanced techniques validate target engagement in cellular contexts?

  • Methodological Answer :
  • CETSA : Cellular thermal shift assay to confirm target binding by monitoring protein thermal stability shifts .
  • Click Chemistry : Incorporate alkyne tags into the compound for pull-down assays and target identification via MS/MS .

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